molecular formula C6H10N2OS B13069505 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13069505
M. Wt: 158.22 g/mol
InChI Key: SVEUUZCWYGJFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method involves the condensation of 2-aminothiazole with glycidol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-5(4-9)3-6-8-1-2-10-6/h1-2,5,9H,3-4,7H2

InChI Key

SVEUUZCWYGJFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(CO)N

Origin of Product

United States

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